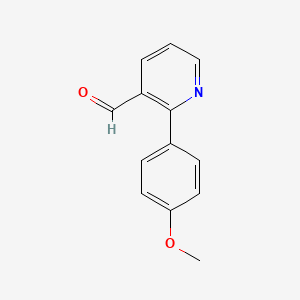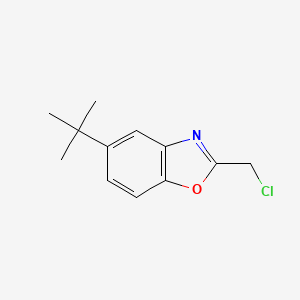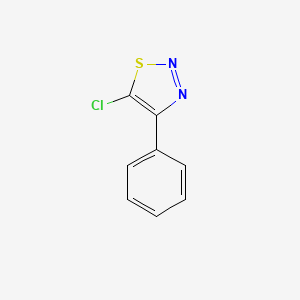
5-Chloro-4-phenyl-1,2,3-thiadiazole
Descripción general
Descripción
5-Chloro-4-phenyl-1,2,3-thiadiazole is a compound that belongs to the thiadiazole family, which is characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. This family of compounds is known for its diverse range of applications, including medicinal chemistry, where they often exhibit biological activities such as anticancer, anticonvulsant, and antimicrobial properties .
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods. One approach involves a one-pot, ultrasound-promoted synthesis, which is an environmentally friendly and rapid method for producing 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-1,3,4-thiadiazolo derivatives with potential anticancer activity . Another method described involves a novel one-pot synthesis that leads to N-substituted indole-2-thiols, showcasing the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole . Additionally, the synthesis of 2-amino-5-(2-phenyl-1,3-selenazol-4-methylthio)-1,3,4-thiadiazole has been reported, highlighting the versatility of thiadiazole chemistry .
Molecular Structure Analysis
The molecular and crystal structures of thiadiazole derivatives have been extensively studied. For instance, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized using spectroscopic techniques and X-ray diffraction, revealing its orthorhombic space group and the presence of intermolecular hydrogen bonding . Similarly, the structure of 2-propylamino-5-[4-(2-hydroxy-3,5-dichlorobenzylideneamino) phenyl]-1,3,4-thiadiazole was determined, providing insights into the conformational preferences of the molecule .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including ring opening to produce thioketene intermediates, which can further react with nucleophiles to form esters or amides . The reactivity of these compounds allows for the synthesis of a wide range of heterocyclic compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the presence of intermolecular hydrogen bonds can lead to the formation of dimers, which can affect the compound's solubility and melting point . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, have also been studied, providing valuable information for the design of new chemical entities with specific applications .
Aplicaciones Científicas De Investigación
1. Anticancer Agents
- Summary of Application : Thiadiazole derivatives have been studied for their potential as anticancer agents . The thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets, exerting a broad spectrum of biological activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and cancer model being studied. Typically, these compounds would be tested in vitro and/or in vivo across various cancer models .
- Results or Outcomes : While the specific results would depend on the derivative and cancer model, the general finding is that thiadiazole derivatives can demonstrate efficacy in vitro and/or in vivo across various cancer models .
2. Antimicrobial Agents
- Summary of Application : Certain thiadiazole derivatives have been found to have antimicrobial activity against various bacteria strains .
- Methods of Application : These compounds would typically be tested in vitro against various bacteria strains .
- Results or Outcomes : The specific results would depend on the derivative and bacteria strain, but some derivatives have been found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
3. Antiviral Agents
- Summary of Application : Thiadiazole derivatives have been found to exhibit antiviral activity .
- Methods of Application : These compounds would typically be tested in vitro against various viral strains .
- Results or Outcomes : The specific results would depend on the derivative and viral strain, but some derivatives have been found to inhibit certain viruses .
4. Antifungal Agents
- Summary of Application : Certain thiadiazole derivatives have been found to have antifungal activity .
- Methods of Application : These compounds would typically be tested in vitro against various fungi .
- Results or Outcomes : The specific results would depend on the derivative and fungi, but some derivatives have been found to inhibit certain fungi .
5. Insecticidal Agents
- Summary of Application : Thiadiazole derivatives have been found to exhibit insecticidal activity .
- Methods of Application : These compounds would typically be tested in vitro against various insect species .
- Results or Outcomes : The specific results would depend on the derivative and insect species, but some derivatives have been found to inhibit certain insects .
6. Plant Activators
- Summary of Application : Certain thiadiazole derivatives have been found to act as plant activators .
- Methods of Application : These compounds would typically be tested in vitro on various plant species .
- Results or Outcomes : The specific results would depend on the derivative and plant species, but some derivatives have been found to activate certain plants .
Safety And Hazards
The safety information for 5-Chloro-4-phenyl-1,2,3-thiadiazole indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
5-chloro-4-phenylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCPDDVZJOHPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377063 | |
| Record name | 5-chloro-4-phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-phenyl-1,2,3-thiadiazole | |
CAS RN |
53646-00-7 | |
| Record name | 5-Chloro-4-phenyl-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53646-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-4-phenyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



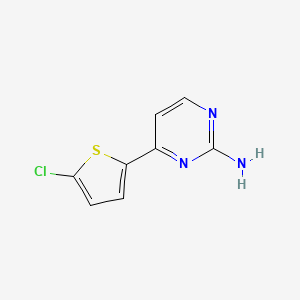
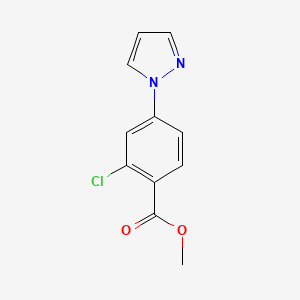
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)
![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)
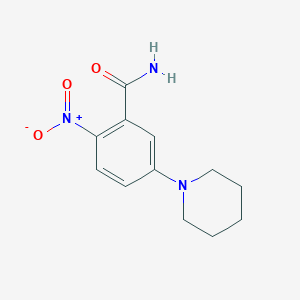
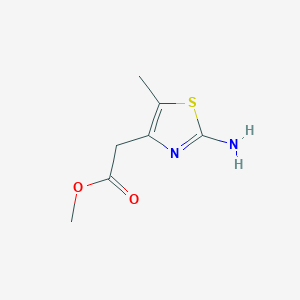
![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)
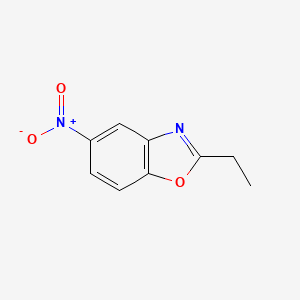
![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)
